Cas no 2243-52-9 (2-Butenoic acid,4-phenyl-)
2-Butenoic acid,4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,4-phenyl-
- (2E)-4-Phenyl-2-butenoic acid
- (E)-4-phenyl-but-2-enoic acid
- 4-Phenylbut-2-enoic acid
- 4-Phenylcrotonic acid
- Crotonicacid, 4-phenyl- (6CI,8CI)
- (E)-4-phenylbut-2-enoic Acid
- 60341-39-1
- 4-phenylbut-2-enoicacid
- E83752
- 4-phenyl-but-2-enoic acid
- (2E)-4-PHENYLBUT-2-ENOIC ACID
- AKOS005260374
- 2243-52-9
- SCHEMBL1233515
- (E)-4-Phenyl-2-butenoic acid
- CS-0269761
- EN300-651615
-
- Inchi: 1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4+
- InChI Key: SCBUQIQXUBOQAI-XBXARRHUSA-N
- SMILES: OC(/C=C/CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 162.0681
- Monoisotopic Mass: 162.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
2-Butenoic acid,4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1300893-1g |
(E)-4-PHENYL-BUT-2-ENOICACID |
2243-52-9 | 95% | 1g |
$265 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1300893-5g |
(E)-4-PHENYL-BUT-2-ENOICACID |
2243-52-9 | 95% | 5g |
$325 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1300893-1g |
(E)-4-PHENYL-BUT-2-ENOICACID |
2243-52-9 | 95% | 1g |
$265 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1300893-5g |
(E)-4-PHENYL-BUT-2-ENOICACID |
2243-52-9 | 95% | 5g |
$325 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1300893-5g |
(E)-4-PHENYL-BUT-2-ENOICACID |
2243-52-9 | 95% | 5g |
$325 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1300893-1g |
(E)-4-PHENYL-BUT-2-ENOICACID |
2243-52-9 | 95% | 1g |
$265 | 2025-02-19 |
2-Butenoic acid,4-phenyl- Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-Butenoic acid,4-phenyl-
Research Brief on 2-Butenoic acid,4-phenyl- (CAS: 2243-52-9): Recent Advances and Applications in Chemical Biology and Medicine
2-Butenoic acid,4-phenyl- (CAS: 2243-52-9), also known as 4-phenyl-2-butenoic acid, is a chemical compound of significant interest in the fields of chemical biology and medicinal chemistry. This unsaturated carboxylic acid derivative has been the subject of recent research due to its potential applications in drug discovery, organic synthesis, and as a building block for bioactive molecules. The compound's unique structural features, including the conjugated double bond and phenyl substituent, make it a versatile intermediate for the development of novel therapeutic agents.
Recent studies have focused on the synthesis and biological evaluation of 2-Butenoic acid,4-phenyl- derivatives. A 2023 publication in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of small-molecule inhibitors targeting inflammatory pathways. The researchers demonstrated that derivatives of 2243-52-9 showed promising activity against cyclooxygenase-2 (COX-2), with improved selectivity profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).
In the field of antimicrobial research, a team from the University of Cambridge published findings in ACS Infectious Diseases (2024) describing novel 4-phenyl-2-butenoic acid analogs with potent activity against drug-resistant bacterial strains. The study employed computational modeling to optimize the compound's structure, resulting in derivatives with enhanced membrane permeability and target binding affinity. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.
The compound's role in cancer research has also been explored. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) investigated 2-Butenoic acid,4-phenyl- derivatives as modulators of histone deacetylase (HDAC) activity. The researchers identified specific structural modifications that improved the compound's ability to selectively inhibit HDAC6, a target implicated in various cancer types, while minimizing off-target effects.
From a synthetic chemistry perspective, advances in catalytic methods have enabled more efficient production of 2243-52-9 and its derivatives. A 2023 Nature Catalysis paper described a novel asymmetric hydrogenation protocol that allows for the stereoselective synthesis of chiral building blocks from 4-phenyl-2-butenoic acid precursors. This methodological breakthrough has significant implications for the production of enantiomerically pure pharmaceutical compounds.
Looking forward, research on 2-Butenoic acid,4-phenyl- appears poised for expansion into new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society national meeting suggested potential applications in neurodegenerative disease research, particularly in modulating protein aggregation pathways. However, further studies are needed to fully characterize these effects and establish structure-activity relationships.
In conclusion, 2-Butenoic acid,4-phenyl- (CAS: 2243-52-9) continues to emerge as a valuable chemical scaffold in biomedical research. Recent studies have demonstrated its versatility across multiple therapeutic areas, from inflammation to oncology and infectious diseases. The compound's synthetic accessibility and potential for structural diversification make it an attractive starting point for drug discovery efforts. Future research directions may include exploring its applications in targeted drug delivery systems and as a probe for studying biological pathways.
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